Molecular Formula Differentiation: C14H18N4 vs. C14H17N3O in Quinuclidine Carboxamide α7 Agonists
N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine (C14H18N4) differs compositionally from widely studied quinuclidine carboxamide α7 agonists such as PNU-282987 (C14H17N3O) and PHA-543613 (C15H17N3O2) . The presence of four nitrogen atoms in the target compound versus three in the comparators indicates an indazole ring system (containing two nitrogen atoms) rather than a benzamide or carboxamide linkage, altering hydrogen-bond donor/acceptor capacity and potential metabolic stability profiles [1].
| Evidence Dimension | Molecular formula composition |
|---|---|
| Target Compound Data | C14H18N4 |
| Comparator Or Baseline | PNU-282987: C14H17N3O |
| Quantified Difference | Presence of 4 N atoms vs. 3 N atoms; indazole vs. benzamide pharmacophore |
| Conditions | Chemical structure analysis |
Why This Matters
Procurement of the correct indazole-containing compound ensures that hydrogen-bonding interactions at the receptor binding pocket differ from carboxamide-based alternatives, directly impacting experimental SAR interpretations.
- [1] NCATS Inxight Drugs. PNU-282987. CAS 123464-89-1. View Source
